molecular formula C12H20N4O2 B12951084 tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12951084
M. Wt: 252.31 g/mol
InChI Key: WSJHAZAHEKSJMG-MRVPVSSYSA-N
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Description

tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, amines, and isocyanides under controlled conditions. The reaction is often carried out in methanol at room temperature, leading to the formation of the desired pyrazolopyrazine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions (MCRs) due to their efficiency and ability to generate complex structures in a single step. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • Triazolo[4,3-a]pyrazine derivatives
  • Tetrazine-based fused rings

Uniqueness

tert-Butyl ®-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate stands out due to its unique structural features and potential for diverse biological activities. Its tert-butyl group and specific amino and methyl substitutions contribute to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl (6R)-3-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7,13H2,1-4H3/t8-/m1/s1

InChI Key

WSJHAZAHEKSJMG-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CN2C(=C(C=N2)N)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CN2C(=C(C=N2)N)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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